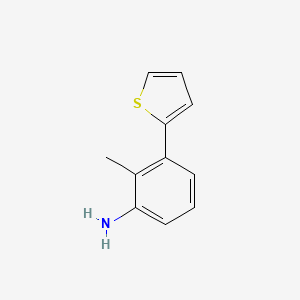

2-Methyl-3-(thiophen-2-yl)aniline

CAS No.: 546094-27-3

Cat. No.: VC2705193

Molecular Formula: C11H11NS

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 546094-27-3 |

|---|---|

| Molecular Formula | C11H11NS |

| Molecular Weight | 189.28 g/mol |

| IUPAC Name | 2-methyl-3-thiophen-2-ylaniline |

| Standard InChI | InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3 |

| Standard InChI Key | RDZXWJDLEYIFEH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1N)C2=CC=CS2 |

| Canonical SMILES | CC1=C(C=CC=C1N)C2=CC=CS2 |

Introduction

Chemical Structure and Identification

2-Methyl-3-(thiophen-2-yl)aniline features an aniline core with a methyl substituent at position 2 and a thiophene ring attached at position 3. The presence of both the amine group and the thiophene heterocycle creates a molecule with interesting electronic distribution and reactivity patterns.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 546094-27-3 |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| IUPAC Name | 2-methyl-3-(thiophen-2-yl)aniline |

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-3-(thiophen-2-yl)aniline determine its behavior in various applications and reaction conditions. Available data provides insights into its fundamental characteristics and handling requirements.

Physical Properties

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | Not explicitly specified in available data |

| Solubility | Not available in the provided data |

| Refractive Index | Not available in the provided data |

| Melting/Boiling Point | Not specified in the available data |

Chemical Properties and Stability

2-Methyl-3-(thiophen-2-yl)aniline exhibits stability under recommended storage conditions. The compound is noted to be stable under standard temperatures and pressures, making it suitable for various laboratory applications . The reactivity profile is influenced by both the amine group, which contributes nucleophilic character, and the thiophene ring, which affects the electronic distribution within the molecule.

| Property | Description |

|---|---|

| Stability | Stable under recommended temperatures and pressures |

| Reactivity | Low reactivity under normal conditions |

| Incompatible Materials | Strong oxidizing agents |

| Decomposition Products | Carbon oxides, nitrogen oxides, sulfur oxides |

| Recommended Storage | Store long-term in a cool, dry place |

The compound should be stored in a cool, dry environment to ensure long-term stability . Under decomposition conditions, it may produce carbon oxides, nitrogen oxides, and sulfur oxides .

| Synthetic Approach | Key Reagents | Catalyst System | Advantages/Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-methyl-3-bromoaniline + 2-thienylboronic acid | Pd-based catalysts | High selectivity, mild conditions |

| C-H Activation | 2-methylaniline + activated thiophene | Transition metal catalysts | More direct but potentially less selective |

| Nitro Reduction | 2-methyl-3-(thiophen-2-yl)nitrobenzene | Reducing agents (e.g., Fe/HCl, H₂/Pd) | Multiple steps but potentially higher yield |

Applications and Biological Activities

Materials Science Applications

Compounds containing both thiophene and aniline moieties have found applications in materials science, particularly in:

-

Organic Electronics: Thiophene-based compounds are extensively used in conductive polymers and organic semiconductors. The aniline component could contribute to improved processability and novel electronic properties.

-

Dyes and Pigments: The electronic configuration of 2-Methyl-3-(thiophen-2-yl)aniline makes it potentially useful as a precursor for chromophores and colorants.

-

Functional Materials: The compound could serve as a monomer or building block for the synthesis of functional materials with specific electronic, optical, or mechanical properties.

Related Compounds and Structural Analogs

Several compounds structurally related to 2-Methyl-3-(thiophen-2-yl)aniline have been reported in the literature. These compounds provide context for understanding how structural variations might affect properties and applications.

Positional Isomers and Related Derivatives

Studies on related compounds have shown that even minor structural modifications can lead to significant changes in biological activity . This structure-activity relationship is particularly important in medicinal chemistry applications.

Stability and Reactivity

Research Gaps and Future Directions

Despite the potential applications of 2-Methyl-3-(thiophen-2-yl)aniline, several research gaps remain to be addressed:

-

Comprehensive Characterization: Detailed studies on the physical, spectroscopic, and electronic properties of the compound would enhance understanding of its behavior and potential applications.

-

Optimized Synthesis: Development of efficient, high-yield synthetic routes specifically for 2-Methyl-3-(thiophen-2-yl)aniline would facilitate its broader use in research and applications.

-

Biological Activity Screening: Systematic evaluation of the compound's biological activities, particularly as an antimicrobial or anticancer agent, would reveal its potential in medicinal chemistry.

-

Structure-Activity Relationships: Comparative studies with structural analogs could elucidate how specific structural features contribute to various properties and activities.

-

Materials Applications: Investigation of the compound's performance in organic electronics, sensors, or other materials applications could uncover valuable practical uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume